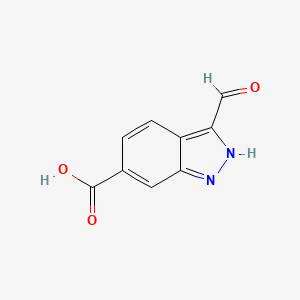

3-Formyl-1H-indazole-6-carboxylic acid

Descripción

Overview of Indazole Derivatives in Chemical and Biological Sciences

Indazole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a foundational structure for a vast array of derivatives. nih.govaustinpublishinggroup.com These compounds, while rare in nature, are prominent in synthetic chemistry and have become a cornerstone of medicinal chemistry. nih.govnih.gov The indazole nucleus is considered a "privileged scaffold," meaning its structure is frequently found in compounds that exhibit biological activity across various targets. researchgate.netrsc.org

The versatility of the indazole ring allows for substitutions at various positions, leading to a wide diversity of molecules with distinct properties. nih.gov Consequently, indazole derivatives have been successfully developed into therapeutic agents for a range of conditions. nih.gov Research has demonstrated that compounds featuring the indazole core possess a broad spectrum of pharmacological activities, including:

Anti-inflammatory nih.govresearchgate.net

Antibacterial and Antifungal nih.govmdpi.com

Anti-HIV nih.govresearchgate.net

Antiarrhythmic nih.govresearchgate.net

Several FDA-approved drugs, such as Niraparib (an anticancer agent) and Pazopanib (a tyrosine kinase inhibitor), incorporate the indazole scaffold, highlighting its clinical significance. nih.gov The widespread biological applications of these derivatives continue to drive extensive research into the synthesis and evaluation of novel indazole-based compounds. nih.gov

Table 1: Examples of Biologically Active Indazole-Containing Drugs

| Drug Name | Therapeutic Area | Biological Target/Mechanism of Action |

|---|---|---|

| Niraparib | Oncology | PARP inhibitor for treating various cancers. nih.gov |

| Pazopanib | Oncology | Tyrosine kinase inhibitor for renal cell carcinoma. nih.gov |

| Entrectinib | Oncology | ALK, ROS1, and TRK inhibitor for solid tumors. nih.gov |

| Bendazac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID). nih.gov |

The Significance of Functionalized Indazole Scaffolds

The therapeutic potential of the basic indazole structure is significantly enhanced through chemical modification, a process known as functionalization. By attaching various functional groups to the indazole ring, chemists can systematically alter a molecule's physicochemical properties, such as its size, shape, solubility, and electronic distribution. nih.gov These modifications are crucial for optimizing how the molecule interacts with biological targets like enzymes and receptors, thereby improving its potency and selectivity as a potential drug. austinpublishinggroup.com

Functionalization of the indazole scaffold, particularly at the C-3 position, has been a key strategy in the development of new pharmaceuticals. mdpi.com Introducing substituents at this position can lead to potent inhibitors of various protein kinases, which are critical targets in cancer therapy. mdpi.com The ability to strategically place functional groups allows for the creation of highly valuable precursors for the synthesis of complex, biologically active molecules for treating cancer and inflammatory diseases. mdpi.com The planar nature of the indazole ring provides a stable and predictable framework, making it an ideal template for designing new drugs. nih.gov

Research Trajectories for 3-Formyl-1H-indazole-6-carboxylic acid and its Analogues

This compound is a bifunctional indazole derivative, meaning it possesses two distinct reactive functional groups: a formyl (aldehyde) group at the 3-position and a carboxylic acid group at the 6-position. This dual functionality makes it a particularly valuable building block in organic synthesis.

The presence of these two groups opens multiple avenues for further chemical modification:

The carboxylic acid group is a versatile handle for forming amide or ester linkages, which are common structural motifs in pharmaceuticals. It can be coupled with a wide range of amines or alcohols to generate large libraries of new compounds.

The formyl group is also highly reactive and can participate in numerous chemical transformations, such as reductive amination to form new amines, or oxidation to create a dicarboxylic acid derivative.

Given that indazole-3-carboxylic acid is a key starting material for agonists of the nicotinic α-7 receptor (implicated in neurological disorders) and various kinase inhibitors, it is plausible that this compound serves a similar role as an advanced intermediate. google.comresearchgate.net Its structure allows for the synthesis of more complex, specifically substituted indazole derivatives that can be screened for activity against a wide range of biological targets.

Future research trajectories for this compound and its analogues are likely focused on its use as a scaffold to create novel classes of compounds for drug discovery, particularly in oncology and neurology. The strategic placement of the formyl and carboxylic acid groups allows for precise control over the final molecular architecture, enabling the systematic exploration of structure-activity relationships.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| SMILES | C1=CC2=C(NN=C2C=C1C(=O)O)C=O uni.lu |

| InChI Key | HSRKNZOHAZLZKQ-UHFFFAOYSA-N uni.lu |

| CAS Number | 319474-35-6 chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-formyl-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRKNZOHAZLZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619278 | |

| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319474-35-6 | |

| Record name | 3-Formyl-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319474-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-1H-indazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Formyl 1h Indazole 6 Carboxylic Acid

Strategies for the Construction of the Indazole Core

The synthesis of the indazole bicyclic ring system is a foundational step in accessing compounds like 3-Formyl-1H-indazole-6-carboxylic acid. Methodologies for its construction are diverse, generally falling into two main categories: intramolecular ring-closing reactions and intermolecular annulation approaches.

Ring-Closing Reactions

Ring-closing or cyclization reactions involve the intramolecular formation of a bond to create the pyrazole (B372694) ring fused to the benzene (B151609) core. These methods often start with appropriately substituted benzene derivatives.

One prominent strategy is the palladium-catalyzed intramolecular C-H amination of aminohydrazones. nih.gov Another widely used approach involves the cyclization of o-haloaryl N-sulfonylhydrazones, which can be induced thermally or mediated by copper catalysts like Cu(OAc)₂·H₂O or Cu₂O. nih.gov Reductive cyclization is also a powerful tool; for instance, organophosphorus reagents can mediate the reductive cyclization of substituted benzamidines to form 3-amino-2H-indazoles. nih.gov Similarly, 2-nitrobenzaldehyde (B1664092) derivatives can be converted into their corresponding hydrazones, which then undergo reductive cyclization to yield the indazole core. chemicalbook.com

A classic method involves the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, which leads to a ring closure involving the methyl group to form 1H-indazole. chemicalbook.com More recent developments include cascade N-N bond-forming reactions, where 3-amino-3-(2-nitroaryl)propanoic acids are heated under basic conditions to produce various indazole acetic acid scaffolds. researchgate.net Additionally, treatment of 2-formyl dialkylanilines with hydroxylamine (B1172632) can lead to N-N bond formation and subsequent cyclization to yield the indazole ring. nih.gov

| Method | Precursor | Key Reagents/Conditions | Product Type |

| C-H Amination | Aminohydrazones | Palladium catalyst | 1H-Indazoles nih.gov |

| Copper-Catalyzed Cyclization | o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O or Cu₂O | 1H-Indazoles nih.gov |

| Reductive Cyclization | Substituted Benzamidines | Organophosphorus reagents | 3-Amino-2H-indazoles nih.gov |

| Diazotization-Cyclization | o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole chemicalbook.com |

| Cascade N-N Bond Formation | 3-Amino-3-(2-nitroaryl)propanoic acids | Base, Heat | Indazole Acetic Acids researchgate.net |

| Oxime-Mediated Cyclization | 2-Formyl dialkylanilines | Hydroxylamine | Fused Indazolium Systems nih.gov |

Annulation Approaches from Precursor Molecules

Annulation strategies construct the indazole core by combining two or more molecular fragments, often through cycloaddition or transition-metal-catalyzed C-H activation pathways. These methods offer a high degree of flexibility in introducing substituents.

A significant approach is the [3+2] annulation, which can be viewed as a 1,3-dipolar cycloaddition. organic-chemistry.org This reaction often involves the in situ generation of arynes, which then react with hydrazones or diazo compounds. organic-chemistry.orgacs.org For example, N-tosylhydrazones can react with arynes under mild conditions to afford 3-substituted indazoles. organic-chemistry.orgacs.org This method is versatile and can accommodate a variety of functional groups. acs.org

Transition-metal catalysis has enabled novel annulation pathways. Rhodium(III)-catalyzed C–H bond functionalization and cyclative capture represents an efficient, one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govacs.org Other metal-catalyzed processes include the copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitroso compounds and the palladium-mediated oxidative benzannulation of pyrazoles with internal alkynes. nih.gov

| Method | Precursors | Key Reagents/Catalyst | Product Type |

| [3+2] Annulation | Arynes + Hydrazones/Diazo compounds | CsF or TBAF | Substituted 1H-Indazoles organic-chemistry.orgacs.org |

| Rhodium-Catalyzed C-H Activation | Azobenzenes + Aldehydes | [Cp*RhCl₂]₂ | N-Aryl-2H-indazoles nih.govacs.org |

| Copper-Mediated Annulation | 2-(1-substituted vinyl) anilines + Aryl nitrosos | Cu(OAc)₂ | 2,3-Diaryl-2H-indazoles nih.gov |

| Palladium-Mediated Benzannulation | Pyrazoles + Internal alkynes | Pd(OAc)₂ | Substituted 1H-Indazoles nih.gov |

Regioselective Functionalization and Derivatization of the Indazole Scaffold

Once the indazole core is formed, its regioselective functionalization is crucial for building molecular complexity and accessing specific target molecules. Key transformations include modifications at the C-3 position and selective substitution on the pyrazole nitrogen atoms.

Directed Metalation and Lithiation at C-3

Directed metalation is a powerful strategy for achieving regioselective C-H functionalization. wikipedia.orgbaranlab.org In the context of the indazole scaffold, this is particularly effective for introducing substituents at the C-3 position. The process relies on a directing group that coordinates with a strong base (typically an organolithium reagent), facilitating deprotonation at an adjacent position. wikipedia.org

A highly effective directing group for C-3 lithiation is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov Indazoles can be regioselectively protected at the N-2 position with a SEM group; this group then efficiently directs lithiation to the C-3 position upon treatment with n-butyllithium (n-BuLi). nih.govchim.it The resulting C-3 lithiated nucleophile can then be quenched with a wide array of electrophiles to generate novel 3-substituted indazole derivatives. nih.gov The SEM group can be subsequently removed under mild conditions. nih.gov An alternative metalation strategy involves the C-3 zincation of N-1 protected indazoles, followed by a Negishi cross-coupling reaction to introduce aryl or heteroaryl groups. chim.it

N-Substituent Introduction and Control

The indazole ring possesses two nitrogen atoms (N-1 and N-2), and controlling the site of substitution is a common challenge in synthesis. The outcome of N-alkylation or N-arylation is influenced by steric and electronic effects of substituents on the indazole ring, as well as the choice of base, solvent, and alkylating agent. nih.gov

For N-1 selective alkylation, the combination of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) has proven effective, particularly for indazoles with C-3 substituents like carboxymethyl or carboxamide groups. nih.gov It is postulated that the sodium cation coordinates with the N-2 atom and an electron-rich atom in the C-3 substituent, directing the alkylating agent to the N-1 position. beilstein-journals.org Conversely, high N-2 regioselectivity can be achieved in indazoles bearing electron-withdrawing groups at the C-7 position, such as nitro (NO₂) or carboxylate (CO₂Me) groups. nih.gov The choice of cation can also be critical; the use of cesium-based reagents can promote N-1 substitution through a chelation mechanism. beilstein-journals.org For synthetic campaigns that require an unsubstituted N-H group in the final product, a removable N-aryl substituent can be employed, which can be cleaved oxidatively after serving its purpose during the synthesis. nih.govacs.org

| Desired Regioselectivity | Indazole Substituent(s) | Reagents/Conditions | Postulated Rationale |

| N-1 Alkylation | C-3 Carboxymethyl, C-3 Carboxamide | NaH, THF | Chelation of Na⁺ between N-2 and C-3 substituent nih.govbeilstein-journals.org |

| N-1 Alkylation | 5-Bromo-3-carboxylate | Cesium carbonate | Chelation mechanism involving Cs⁺ beilstein-journals.org |

| N-2 Alkylation | C-7 NO₂, C-7 CO₂Me | NaH, THF | Steric and electronic effects nih.gov |

Synthetic Routes to the Formyl Group at C-3

The introduction of a formyl (-CHO) group at the C-3 position is a key step for synthesizing the title compound and its derivatives. The aldehyde functionality serves as a versatile handle for further transformations. rsc.org

A direct and efficient method for this transformation is the nitrosation of indole (B1671886) precursors. rsc.org Treating an indole with sodium nitrite in a mildly acidic environment triggers a ring-opening and subsequent ring-closing cascade that results in the formation of a 1H-indazole-3-carboxaldehyde. rsc.org This method is robust, converting both electron-rich and electron-deficient indoles into the desired 3-formylindazoles in good yields. rsc.org

An alternative route leverages the C-3 lithiation chemistry described previously. After generating the C-3 lithiated indazole intermediate (for example, from an N-2 SEM-protected indazole), it can be quenched with an appropriate formylating agent. nih.gov A standard electrophile for this purpose is N,N-dimethylformamide (DMF), which upon workup, yields the C-3 aldehyde.

Advanced Formylation Procedures

The introduction of a formyl group at the C-3 position of the indazole ring is a key synthetic step. While classical methods exist, advanced procedures offer improved yields, regioselectivity, and milder conditions.

One of the most established methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . organic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.org The mechanism involves the formation of an electrophilic chloromethyleneiminium salt (the Vilsmeier reagent), which then attacks the electron-rich indazole ring. organic-chemistry.org Subsequent hydrolysis of the resulting iminium species yields the desired aldehyde. organic-chemistry.org This method is a powerful tool for constructing various heterocyclic compounds.

More contemporary approaches include microwave-assisted, metal-free formylation techniques. A notable example is the regioselective C-3 formylation of 2H-indazoles using Selectfluor as an oxidant and dimethyl sulfoxide (B87167) (DMSO) as both the formylating agent and solvent. researchgate.netthieme-connect.de This method proceeds efficiently under microwave irradiation, offering moderate to excellent yields and shorter reaction times compared to traditional methods. researchgate.netthieme-connect.de Experimental evidence suggests this transformation likely proceeds through a radical pathway. researchgate.netthieme-connect.de

Another strategy involves the nitrosation of indole precursors. An optimized procedure using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) can convert both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes under mild, slightly acidic conditions. rsc.org The reaction pathway begins with the nitrosation at the C-3 position of the indole, leading to an oxime intermediate. This is followed by a ring-opening and subsequent ring-closure to form the final indazole-3-carboxaldehyde product. rsc.org

The table below summarizes key features of these advanced formylation procedures.

| Method | Reagents | Key Features | Proposed Mechanism | Citations |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Well-established, versatile for electron-rich heterocycles. | Electrophilic aromatic substitution. | organic-chemistry.orgrsc.org |

| Microwave-Assisted Selectfluor Mediation | Selectfluor, DMSO | Microwave-assisted, metal-free, rapid, moderate to excellent yields. | Radical pathway. | researchgate.netthieme-connect.de |

| Nitrosation of Indoles | NaNO₂, HCl | Mild conditions, suitable for various substituted indoles. | Nitrosation, ring-opening, ring-closure. | rsc.org |

Transformations of the Formyl Moiety

The aldehyde functionality at the C-3 position is a versatile synthetic handle, enabling a wide range of chemical transformations. It serves as a crucial intermediate for introducing further molecular diversity. rsc.org The formyl group can be converted into various other functionalities, including alkenes through Knoevenagel and Wittig condensations. rsc.org It also provides a convenient entry point for synthesizing secondary alcohols via reduction or amines through reductive amination. rsc.org Furthermore, the aldehyde can participate in cyclization reactions to form fused heteroaromatic systems like oxazoles, thiazoles, and benzimidazoles. rsc.org

In some contexts, such as under Vilsmeier-Haack conditions, reactions with aldoximes can lead to the formation of amides, with nitriles identified as intermediates in the process. This highlights the reactivity of the formyl group and its precursors in complex chemical transformations.

Synthetic Routes to the Carboxylic Acid Group at C-6

The installation of the carboxylic acid group at the C-6 position is another critical aspect of the synthesis of the target molecule. Common strategies include the oxidation of a suitable precursor or the hydrolysis of an ester functionality.

Oxidation Strategies for Carboxylic Acid Formation

A common synthetic route to aryl carboxylic acids is the oxidation of a precursor functional group, such as an alkyl group (e.g., methyl) or an aldehyde, attached to the aromatic ring. For the synthesis of indazole-6-carboxylic acids, this would typically involve the oxidation of a 6-substituted indazole precursor. A variety of oxidizing agents and protocols are available for the conversion of aldehydes to carboxylic acids, including reagents like Oxone, which offers a mild, metal-free alternative to traditional oxidations. organic-chemistry.org Organocatalytic aerobic oxidation, for instance using N-hydroxyphthalimide (NHPI), represents another modern approach that uses oxygen as the ultimate oxidant under mild conditions. organic-chemistry.org While these methods are general for aldehyde oxidation, their application would be relevant if a 6-formyl-1H-indazole were used as a precursor.

Hydrolysis of Ester Precursors

A widely employed and reliable method for obtaining carboxylic acids is the hydrolysis of corresponding ester precursors. In the context of this compound, the synthesis can be designed to first produce a methyl or ethyl ester at the C-6 position, which is subsequently hydrolyzed. This two-step process is often advantageous in terms of purification and handling of intermediates.

The hydrolysis can be carried out under either acidic or basic conditions. For example, a procedure for the synthesis of 1H-indazole-6-carboxylic acid methyl ester involves the hydrogenation of a nitro precursor followed by cyclization. guidechem.com Although this example does not detail the final hydrolysis step to the carboxylic acid, it establishes the synthesis of the ester precursor. The hydrolysis of such an ester would typically involve heating with an aqueous acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOH, KOH) followed by acidic workup to protonate the carboxylate salt and yield the final carboxylic acid.

Derivatization of the Carboxylic Acid Functionality (e.g., amide coupling, esterification)

The carboxylic acid group at C-6 is itself a versatile functional group that can be readily converted into other derivatives, most commonly esters and amides. These derivatizations are crucial for building more complex molecules, particularly in medicinal chemistry. asiaresearchnews.com

Amide Coupling: The formation of an amide bond is a cornerstone of organic synthesis. asiaresearchnews.comnih.gov The carboxylic acid of this compound can be coupled with a variety of primary or secondary amines to form the corresponding amides. This reaction typically requires the activation of the carboxylic acid using a coupling agent. Common coupling agents include carbodiimides like (3-Dimethylamino-propyl)-ethyl-carbodiimide (EDC·HCl), often used in conjunction with an additive such as N-Hydroxybenzotriazole (HOBT) to improve efficiency and suppress side reactions. The reaction is usually carried out in an aprotic solvent like N,N-Dimethylformamide (DMF) in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA). This methodology has been successfully applied to synthesize a range of 1H-indazole-3-carboxamides from the corresponding carboxylic acid. researchgate.net

Esterification: The conversion of the carboxylic acid to an ester is another common transformation. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium-driven reaction, and often the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com For instance, 3-Methyl-1H-indazole-6-carboxylic acid has been converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. chemicalbook.com

The table below outlines the common derivatization reactions for the carboxylic acid group.

| Transformation | Typical Reagents | Product | Key Features | Citations |

| Amide Coupling | Amine (R-NH₂), EDC·HCl, HOBT, TEA, DMF | Amide | Forms a stable amide bond; widely used in medicinal chemistry. | asiaresearchnews.comresearchgate.net |

| Fischer Esterification | Alcohol (R-OH), H₂SO₄ (catalyst) | Ester | Acid-catalyzed, equilibrium reaction; often performed in excess alcohol. | masterorganicchemistry.comchemicalbook.com |

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing side reactions and simplifying purification. researchgate.net For the multi-step synthesis of a molecule like this compound, each step requires careful tuning of parameters such as reagent stoichiometry, temperature, reaction time, and solvent.

In the synthesis of 1H-indazole-3-carboxaldehydes via indole nitrosation, for example, the stoichiometry of the reagents (NaNO₂ and HCl) and the method of addition were found to be crucial. rsc.org A slow, reverse addition of the indole substrate to the nitrosating mixture under controlled temperature (0 °C) was employed to maintain a low indole concentration, thereby preventing the formation of undesired dimeric side products. rsc.org The study found that using 8 equivalents of NaNO₂ and 2.7 equivalents of HCl provided the optimal conditions, leading to yields ranging from 78% to 96% for various substituted indazoles. rsc.org Deviating from this stoichiometry, for instance by lowering the amount of NaNO₂ or increasing the amount of HCl, resulted in significantly lower yields. rsc.org This highlights the sensitive dependence of the reaction outcome on the precise conditions, which influence the nature of the active nitrosating species in solution. rsc.org Such optimization studies are essential for developing robust and efficient synthetic protocols. researchgate.net

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound involves a multistep process for which a detailed, unified mechanistic investigation has not been extensively reported in the literature. However, by examining analogous reactions and established mechanistic principles for the formation of the indazole core and the introduction of the formyl and carboxylic acid functionalities, a plausible mechanistic pathway can be constructed. These investigations are crucial for optimizing reaction conditions and understanding potential side reactions.

The formation of the indazole ring is a key step, and several classical methods can be adapted for this purpose. One such method is the Jacobson Indazole Synthesis. Mechanistic studies of the Jacobson synthesis suggest that it proceeds through an intramolecular azo coupling. The reaction is believed to be initiated by an acyl shift, which is often the rate-determining step. This is followed by cyclization and subsequent aromatization to form the stable 1H-indazole tautomer.

Another relevant pathway for the indazole core synthesis involves the condensation of an appropriately substituted o-aminobenzaldehyde or o-aminoketone with hydrazine. The mechanism of this reaction is thought to proceed via the formation of a hydrazone intermediate. Subsequent intramolecular cyclization, likely facilitated by the proximity of the amino group and the hydrazone nitrogen, leads to a dihydroindazole intermediate which then undergoes oxidation or aromatization to yield the indazole product.

The introduction of the formyl group at the C3 position of the indazole ring is a critical functionalization. A common method for such a transformation is the Vilsmeier-Haack reaction. The mechanism of the Vilsmeier-Haack reaction is well-established and involves the formation of a Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide) and an acid chloride (such as phosphoryl chloride). organic-chemistry.orgyoutube.comwikipedia.org The indazole, being an electron-rich aromatic system, then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent to form an iminium ion intermediate. wikipedia.org Subsequent hydrolysis of this intermediate during aqueous workup yields the 3-formyl-1H-indazole derivative. organic-chemistry.orgyoutube.com

The introduction of the carboxylic acid group at the 6-position of the indazole ring can be envisioned through several routes, one of which is the Sandmeyer reaction. byjus.comwikipedia.org This would typically start from a 6-amino-1H-indazole precursor. The mechanism of the Sandmeyer reaction is known to involve the formation of a diazonium salt from the primary aromatic amine. byjus.comwikipedia.orgmasterorganicchemistry.com This is followed by a copper(I)-catalyzed single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. byjus.comwikipedia.org The aryl radical then reacts with a cyanide nucleophile, and subsequent hydrolysis of the resulting nitrile affords the carboxylic acid. The reaction is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org

Table 1: Key Mechanistic Steps in the Plausible Synthesis of this compound

| Step | Reaction Type | Key Intermediate(s) | Mechanistic Highlights |

| Indazole Ring Formation | Intramolecular Cyclization (e.g., Jacobson Synthesis) | N-nitroso-o-toluidine derivative, diazonium species | Intramolecular azo coupling, initial acyl shift is often rate-determining. |

| Formylation at C3 | Vilsmeier-Haack Reaction | Vilsmeier reagent (chloroiminium ion), iminium ion adduct | Electrophilic aromatic substitution on the electron-rich indazole ring. |

| Carboxylation at C6 | Sandmeyer Reaction (from a 6-amino precursor) | Aryl diazonium salt, aryl radical | Copper(I)-catalyzed single-electron transfer, radical-nucleophilic aromatic substitution. |

Table 2: Theoretical Mechanistic Data from Analogous Systems

| Reaction Step | Computational Method | Calculated Parameter | Finding | Reference |

| Indazole N-Alkylation | DFT (B3LYP) | Transition State Energies | Chelation control by cation influences N1 vs. N2 selectivity. | beilstein-journals.org |

| 2H-Indazole Synthesis | DFT | Reaction Pathway | Radical chain mechanism proposed for iodine-mediated synthesis. | nih.gov |

| 3-Carboxamide Indazole Analysis | DFT | HOMO-LUMO Energy Gaps | Correlation of electronic structure with potential reactivity. | researchgate.netrsc.org |

| Indazole-Metal Complex | DFT | Geometric Optimization | Insights into the structural and electronic properties of indazole complexes. | core.ac.uk |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Formyl 1h Indazole 6 Carboxylic Acid

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Chemical Environment Analysis

In a ¹H NMR spectrum of 3-Formyl-1H-indazole-6-carboxylic acid, distinct signals would be expected for each unique proton in the molecule. The indazole ring contains a labile N-H proton, which would likely appear as a broad singlet at a high chemical shift (typically >10 ppm), indicating its acidic nature. The aldehyde proton (-CHO) is highly deshielded and would also be expected to resonate as a singlet in the downfield region, generally between 9.5 and 10.5 ppm.

The aromatic protons on the benzene (B151609) portion of the indazole ring would appear in the aromatic region (7.0-8.5 ppm). Based on the substitution pattern, three distinct aromatic proton signals would be anticipated. H-7, positioned between the nitrogen-containing ring and the carboxylic acid group, would likely show doublet splitting. H-5, adjacent to the carboxylic acid, and H-4 would also display characteristic splitting patterns (likely doublets or doublet of doublets) based on their coupling with neighboring protons. The carboxylic acid proton (-COOH) is also labile and often appears as a very broad singlet, sometimes exchanging with residual water in the solvent, which can make it difficult to observe.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Isomer Differentiation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The carbons of the carbonyl groups in the aldehyde and carboxylic acid functions would be the most downfield, typically appearing in the 160-190 ppm range. The aldehyde carbon is generally found further downfield (around 185-190 ppm) compared to the carboxylic acid carbon (around 165-170 ppm).

The six carbons of the bicyclic indazole ring system would resonate in the aromatic region (approximately 110-150 ppm). The specific chemical shifts would be influenced by the electron-withdrawing effects of the formyl and carboxyl substituents, as well as the nitrogen atoms in the pyrazole (B372694) ring. These distinct shifts are crucial for confirming the substitution pattern and differentiating between potential isomers.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton and carbon signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would be observed between adjacent aromatic protons (e.g., H-4 and H-5), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon in the indazole ring by linking the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected from the aldehyde proton to the C-3 carbon of the indazole ring, and from the aromatic protons to the carboxylic acid carbonyl carbon, confirming the placement of the functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For example, NOE correlations might be observed between the aldehyde proton and the H-4 proton on the ring.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The N-H stretch of the indazole ring would likely appear as a medium to sharp band around 3300-3500 cm⁻¹. Two distinct carbonyl (C=O) stretching vibrations would also be prominent. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the aldehyde C=O stretch is found at a slightly higher frequency, around 1725-1740 cm⁻¹. The presence of conjugation with the aromatic ring may shift these values slightly. Additional characteristic peaks would include C-H stretches for the aldehyde (around 2820 cm⁻¹ and 2720 cm⁻¹) and aromatic C-H bonds (above 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (broad) | 2500-3300 | Carboxylic Acid (H-bonded) |

| N-H Stretch | 3300-3500 | Indazole Ring |

| Aromatic C-H Stretch | >3000 | Benzene Ring |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Formyl Group |

| C=O Stretch | ~1725-1740 | Aldehyde Carbonyl |

| C=O Stretch | ~1700-1725 | Carboxylic Acid Carbonyl |

| C=C Stretch | 1450-1600 | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₆N₂O₃, giving it a monoisotopic mass of approximately 190.04 Da. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 190. Due to the stability of the aromatic indazole core, this peak should be relatively intense.

The fragmentation pattern would likely involve characteristic losses from the functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The aldehyde group can undergo cleavage to lose a hydrogen atom (M-1) or the entire formyl group (-CHO, M-29). Subsequent fragmentation of the indazole ring itself could also occur, although it is generally more stable. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy.

| Ion | m/z (predicted) | Description |

| [M]⁺ | 190 | Molecular Ion |

| [M-H]⁺ | 189 | Loss of a hydrogen atom |

| [M-OH]⁺ | 173 | Loss of a hydroxyl radical |

| [M-CHO]⁺ | 161 | Loss of the formyl group |

| [M-COOH]⁺ | 145 | Loss of the carboxylic acid group |

X-ray Crystallography for Solid-State Molecular Structure and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the indazole ring system and the geometry of the substituent groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectrophotometry for Isomer Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy orbitals. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature and extent of its chromophores and conjugated systems. For this compound, the UV-Vis spectrum is expected to be influenced by the electronic systems of the indazole ring, the carboxylic acid group, and the formyl group.

A comprehensive review of scientific literature reveals a notable absence of specific, experimentally determined UV-Vis absorption data for this compound. However, the spectral characteristics can be inferred by examining related compounds. The parent 1H-indazole system exhibits characteristic absorption bands. The introduction of a carboxylic acid and a formyl group, both of which are chromophoric and can extend the conjugated system, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) relative to the parent indazole.

In the absence of experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to predict the electronic absorption spectra of organic molecules with a reasonable degree of accuracy. mdpi.comfaccts.de Such theoretical calculations for this compound could provide valuable insights into its absorption maxima (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*).

Derivative Spectrophotometry for Isomer Identification

Derivative spectrophotometry is an analytical technique that involves calculating and plotting the first, second, or higher-order derivatives of a standard absorption spectrum (absorbance versus wavelength). This method can enhance the resolution of overlapping spectral bands, allowing for the more precise identification and quantification of individual components in a mixture.

In the context of this compound, this technique would be particularly useful for the identification and differentiation of its structural isomers. For instance, the position of the formyl and carboxylic acid groups on the indazole ring significantly influences the electronic distribution and, consequently, the UV-Vis absorption spectrum. Isomers such as 3-carboxy-1H-indazole-6-carbaldehyde would be expected to exhibit a different λmax and spectral profile compared to the title compound.

While the zero-order spectra of these isomers might be broad and poorly resolved, their second or fourth-derivative spectra could reveal fine structural details. The zero-crossing points in the derivative spectra are often characteristic of a specific compound and can be used for its unambiguous identification, even in the presence of other absorbing species. Although no specific studies applying derivative spectrophotometry to this compound have been reported, the principles of the technique suggest it would be a highly effective tool for resolving isomeric impurities and confirming the identity of the target molecule during synthesis and quality control processes.

Data Tables

Due to the lack of published experimental or theoretical UV-Vis data for this compound, a data table for this specific compound cannot be provided. For comparative purposes, the following table presents data for the related parent compound, 1H-Indazole.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|---|

| 1H-Indazole | Ethanol | 253, 295 | - | π → π |

| 1H-Indazole | Cyclohexane | 250, 290 | - | π → π |

Note: Molar absorptivity values are not available in the cited literature. The data presented is intended to provide a spectral context for the indazole core.

Computational Chemistry and Theoretical Investigations of 3 Formyl 1h Indazole 6 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For 3-Formyl-1H-indazole-6-carboxylic acid, DFT methods are employed to elucidate its geometry, electronic structure, and vibrational modes.

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometrical optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. Studies on related indazole derivatives often utilize the B3LYP functional with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Conformational analysis is particularly important for this compound due to the rotatable bonds of the formyl and carboxylic acid groups. DFT calculations can identify different stable conformers and determine their relative energies, revealing the most likely shapes the molecule will adopt. For a similar compound, indazole-3-carboxylic acid, eleven minima were located on the potential energy surface, with the three most stable structures being experimentally detected. researchgate.net This highlights the ability of DFT to predict experimentally relevant conformations.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for Indazole Derivatives based on DFT Calculations. Note: This table presents typical values for bonds found in indazole-based structures and is for illustrative purposes. Specific values for this compound would require a dedicated DFT calculation.

| Parameter | Typical Calculated Value |

|---|---|

| C=O (Carboxyl) Bond Length | ~1.21 Å |

| C-O (Carboxyl) Bond Length | ~1.35 Å |

| C=O (Formyl) Bond Length | ~1.22 Å |

| N-N Bond Length | ~1.36 Å |

| C-N-N Bond Angle | ~112° |

| O-C=O (Carboxyl) Bond Angle | ~124° |

Understanding the electronic structure is key to predicting a molecule's reactivity and spectral properties. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited. wuxibiology.comscience.gov For various indazole derivatives, DFT calculations have been used to compute this gap, providing insights into their chemical behavior. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. researchgate.net It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. researchgate.net For this compound, MEP maps would likely show negative potential around the oxygen atoms of the carbonyl groups and positive potential near the acidic hydrogen and the N-H group of the indazole ring.

Table 2: Illustrative Electronic Properties Calculated via DFT for Heterocyclic Carboxylic Acids. Note: These values are representative and intended to illustrate the outputs of DFT calculations. Actual values for the title compound may differ.

| Property | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated.

These theoretical spectra are invaluable for interpreting experimental data. For instance, a study on indazole-3-carboxylic acid used B3PW91/6-311+G(2d,p) calculations to propose a general assignment of its vibrational features. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by a factor (e.g., 0.96) to improve the agreement with experimental spectra. researchgate.net This allows for a precise assignment of specific vibrational modes, such as the characteristic stretches of the C=O, N-H, and O-H functional groups present in this compound. A study on 1H-indazole-6-carboxylic acid identified asymmetric and symmetric vibrations of the carboxylate groups at 1683 and 1423 cm⁻¹, respectively. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations are used to explore its dynamic behavior and interactions with its environment, such as a biological receptor.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. These simulations provide a "movie" of the molecule's behavior at the atomic level, revealing its flexibility, conformational changes, and interactions with solvent molecules.

For a molecule like this compound, MD simulations can be used to study its stability in different environments (e.g., in water or bound to a protein). Key analyses of MD trajectories include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule. Such simulations have been successfully applied to other indazole derivatives to confirm their stable binding within the active sites of proteins. nih.govnih.gov

When investigating the potential of a molecule to act as a drug, it is crucial to predict how strongly it will bind to its biological target. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular and efficient technique for estimating the free energy of binding between a ligand and a protein. nih.gov

The MM-GBSA method calculates the binding free energy (ΔG_bind) by combining molecular mechanics energies with continuum solvation models. nih.gov This calculation is typically performed on snapshots taken from an MD simulation of the ligand-protein complex. rsc.org The total binding energy is decomposed into contributions from van der Waals interactions, electrostatic interactions, and solvation free energy. This approach has been widely used to rank potential drug candidates and understand the energetic basis of molecular recognition for various indazole derivatives. researchgate.netresearchgate.net The results can help rationalize experimental findings and guide the design of more potent inhibitors. nih.gov

Table 3: Example Components of MM-GBSA Binding Free Energy Calculation. Note: This table illustrates the typical energy components in an MM-GBSA calculation. The values are hypothetical and serve to explain the methodology.

| Energy Component | Representative Value (kcal/mol) | Description |

|---|---|---|

| ΔEvdW (van der Waals) | -45.0 | Shape complementarity and nonpolar interactions |

| ΔEelec (Electrostatic) | -20.0 | Coulombic interactions (e.g., hydrogen bonds) |

| ΔGsolv (Solvation Free Energy) | +35.0 | Energy cost of desolvating the ligand and binding site |

| ΔGbind (Total Binding Free Energy) | -30.0 | Overall predicted binding affinity |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for deciphering the relationship between the chemical structure of a compound and its biological activity. For the indazole class of compounds, these studies have been instrumental in optimizing their therapeutic potential.

Development and Validation of 2D and 3D QSAR Models

While specific 2D and 3D QSAR models for this compound have not been detailed in available research, the methodologies are well-established for analogous indazole structures.

2D QSAR models typically correlate physicochemical properties (descriptors) of a series of molecules with their biological activities. These descriptors can include electronic properties (such as Hammett constants), steric parameters (like Taft parameters), and hydrophobicity (logP). For a series of derivatives based on the this compound core, a 2D QSAR study would involve synthesizing analogues with varied substituents and correlating their measured biological activities with calculated descriptors.

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. These techniques require the alignment of the molecular structures in a series and the calculation of steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the structure would likely enhance or diminish biological activity. For the indazole scaffold, 3D-QSAR studies have been successfully applied to understand and predict the activity of inhibitors for various targets. These models can reveal crucial insights, for instance, indicating that bulky substituents in one region may be favorable for activity, while electronegative groups in another could be detrimental.

The validation of any QSAR model is critical to ensure its predictive power. This is typically achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model's development.

Pharmacophore Modeling for Biological Activity

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. A pharmacophore model for a series of active indazole derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For derivatives of this compound, the key pharmacophoric features would likely involve:

The indazole nitrogen atoms as potential hydrogen bond acceptors or donors.

The carboxylic acid group at the 6-position, which can act as a hydrogen bond donor and acceptor, and can also be ionized to form ionic interactions.

The formyl group at the 3-position, providing a hydrogen bond acceptor.

The aromatic ring system, which can engage in hydrophobic and aromatic stacking interactions.

A hypothetical pharmacophore model for a target interacting with this scaffold could be generated based on a set of known active indazole analogues. This model would serve as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode of a small molecule ligand to the active site of a target protein. While specific docking studies for this compound are not detailed in the literature, studies on other indazole derivatives have provided valuable insights into their interactions with various biological targets. nih.gov

For instance, molecular docking of indazole-3-carboxamide derivatives into the active site of a given enzyme can reveal key interactions. nih.gov The indazole core can form hydrogen bonds with amino acid residues, while the carboxamide linker and its substituents can occupy specific pockets within the binding site. The carboxylic acid of this compound would be expected to form strong hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine in a receptor's active site. The formyl group could also participate in hydrogen bonding.

A typical molecular docking workflow involves:

Preparation of the protein structure, often obtained from the Protein Data Bank (PDB).

Preparation of the ligand structure (this compound).

Definition of the binding site on the protein.

Running the docking algorithm to generate various binding poses.

Scoring and analysis of the generated poses to identify the most likely binding mode and to estimate the binding affinity.

The results of molecular docking can guide the rational design of new derivatives of this compound with improved binding affinity and selectivity for a specific biological target.

Table 1: Potential Interacting Moieties of this compound in a Biological Target

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Indazole NH | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

| Indazole N | Hydrogen Bond Acceptor | Lysine, Arginine, Histidine, Serine, Threonine |

| 6-Carboxylic Acid (OH) | Hydrogen Bond Donor/Acceptor | Lysine, Arginine, Histidine, Asparagine, Glutamine |

| 6-Carboxylic Acid (C=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| 3-Formyl (C=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |

| Indazole Ring System | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

Biological Activity and Therapeutic Potential of 3 Formyl 1h Indazole 6 Carboxylic Acid Derivatives

Broad Spectrum Pharmacological Activities of Indazole Derivatives

Indazole and its derivatives form the core of numerous bioactive compounds, demonstrating a wide array of pharmacological effects. benthamdirect.comingentaconnect.com These activities have established the indazole scaffold as a "privileged structure" in drug discovery. caribjscitech.com The range of biological activities includes potent anticancer, anti-inflammatory, antimicrobial, and analgesic properties. bohrium.comresearchgate.net Additionally, research has uncovered their potential as agents for treating neurodegenerative diseases, osteoporosis, and parasitic infections. nih.govsci-hub.se Certain derivatives have also been investigated for cardiovascular applications, acting as anti-aggregatory and vasorelaxant agents, and even for male contraceptive purposes. nih.govbenthamdirect.comingentaconnect.com The versatility of the indazole ring allows for structural modifications that can be tailored to interact with a multitude of biological targets, leading to a vast and varied pharmacological profile. nih.govnih.gov

Investigation of Specific Biological Targets and Mechanisms of Action

The therapeutic effects of indazole derivatives are rooted in their ability to modulate specific biological targets, including enzymes and cellular receptors.

Indazole derivatives have been identified as potent inhibitors of several key enzyme families implicated in disease.

Interactive Table: COX-2 Inhibition by Indazole Derivatives

| Compound | COX-2 IC50 | Selectivity vs. COX-1 | Reference |

|---|---|---|---|

| Derivative 16 | 0.409 µM | High | nih.govnih.gov |

Tyrosine and Serine/Threonine Kinase Inhibition: The indazole scaffold is a cornerstone for a multitude of kinase inhibitors used in targeted cancer therapy. researchgate.netnih.govrsc.org Many derivatives function as specific inhibitors of tyrosine kinases and serine/threonine kinases. researchgate.netnih.govgoogle.com Several FDA-approved drugs, such as Axitinib, Pazopanib, Entrectinib, and Merestinib, contain an indazole core and target various kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met. researchgate.netbiotech-asia.org These inhibitors play a crucial role in oncology by blocking the signaling pathways that drive tumor growth and angiogenesis. nih.govbiotech-asia.org

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a major target in the treatment of hormone-dependent breast cancer. nih.gov While scaffolds such as triazoles and imidazoles are common in well-known aromatase inhibitors like letrozole (B1683767) and anastrozole, the exploration of indazole derivatives for this specific target is also an area of interest in the broader search for novel non-steroidal inhibitors. researchgate.netresearchgate.netmdpi.com

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs), a family of tyrosine kinases, is implicated in various cancers. nih.gov Indazole-based compounds have been successfully designed as potent FGFR inhibitors. researchgate.netnih.govresearchgate.net One study identified an indazole-containing fragment that inhibited FGFR1–3 with IC50 values ranging from 0.8 to 90 μM. nih.govnih.gov Further optimization led to the development of highly potent inhibitors, with one 1H-indazol-3-amine derivative showing an IC50 value of 2.9 nM against FGFR1. nih.gov Another compound, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, was found to inhibit FGFR1 with an IC50 of 100 nM. benthamdirect.com

Interactive Table: FGFR Inhibition by Indazole Derivatives

| Compound Series/Name | Target | IC50 Value | Reference |

|---|---|---|---|

| 1H-Indazole-based fragments | FGFR1-3 | 0.8 - 90 µM | nih.govnih.gov |

| 1H-indazol-3-amine derivative 99 | FGFR1 | 2.9 nM | nih.gov |

| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 nM | benthamdirect.com |

Beyond enzyme inhibition, indazole derivatives can act as modulators of key cellular receptors. Research has led to the discovery of indazole compounds that function as dual angiotensin II type 1 (AT1) receptor antagonists and partial peroxisome proliferator-activated receptor-γ (PPARγ) agonists. nih.gov One such compound demonstrated potent AT1 receptor antagonism with an IC50 of 0.006 µM and partial PPARγ agonism with an EC50 of 0.25 µM. nih.gov Other derivatives include Granisetron, which is a serotonin (B10506) 5-HT3 receptor antagonist used as an anti-emetic, and compounds that act as estrogen receptor degraders for potential use in breast cancer therapy. nih.govnih.govnih.gov

In Vitro Cellular Efficacy Evaluations

The therapeutic potential of indazole derivatives is further substantiated by their performance in cell-based assays, which demonstrate their effects on cell proliferation and inflammatory responses.

A significant body of research has confirmed the potent antiproliferative and anticancer activities of indazole derivatives across a wide range of human cancer cell lines. nih.govrsc.org Studies have reported significant growth inhibitory activity against ovarian (A2780), lung (A549), breast (MDA-MB-231, T47D, 4T1), neuroblastoma (IMR32), chronic myeloid leukemia (K562), prostate (PC-3), and gastric (MKN45) cancer cells. nih.govnih.govrsc.orgresearchgate.netciac.jl.cn

The mechanisms underlying these antiproliferative effects are varied. Some derivatives induce apoptosis (programmed cell death), which is often associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govrsc.orgnih.gov Other compounds cause cell cycle arrest, blocking cancer cells in a specific phase of their division cycle and preventing further proliferation. nih.govnih.gov For example, one study found that their most active indazoles triggered apoptosis and blocked cells in the S phase of the cell cycle. nih.gov Another potent derivative, compound 2f, was shown to inhibit proliferation, migration, and invasion of the 4T1 breast cancer cell line while promoting apoptosis. rsc.orgnih.gov

Interactive Table: Antiproliferative Activity of Indazole Derivatives in Cancer Cell Lines

| Compound Series/Name | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung) | 0.64 - 17 µM | nih.govresearchgate.net |

| Compound 2f | Various cell lines | 0.23 – 1.15 µM | rsc.org |

| Indazole-chalcone hybrid 4a | MKN45 (gastric) | 2.65 µmol/L | ciac.jl.cn |

| Indazole-chalcone hybrid 4d | MKN45 (gastric) | 3.55 µmol/L | ciac.jl.cn |

Antimicrobial and Antiprotozoal Activities

The indazole nucleus is a recognized pharmacophore in the development of antimicrobial agents. orientjchem.orgresearchgate.net Derivatives of 1H-indazole have demonstrated notable antibacterial and antifungal properties. researchgate.net The formyl group of 3-Formyl-1H-indazole-6-carboxylic acid is a key functional handle for creating novel derivatives, such as Schiff bases (imines), by condensation with various amines. Schiff bases are a class of compounds well-documented for their broad-spectrum antimicrobial activities. nih.govresearchgate.net For instance, studies on various Schiff bases derived from indazoles have confirmed their potential against bacterial strains like E. coli, P. aeruginosa, B. subtilis, and S. aureus. veterinaria.org The general strategy involves synthesizing a series of these derivatives and evaluating their efficacy, often revealing compounds with moderate to good inhibitory activity against various microbial strains. orientjchem.org

In addition to antibacterial and antifungal effects, the indazole scaffold has shown promise in targeting protozoal infections. nih.gov Research on 2-phenyl-2H-indazole derivatives has revealed potent activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govnih.gov The biological assays from these studies indicated that structural modifications, such as the introduction of electron-withdrawing groups on the phenyl ring, can significantly enhance antiprotozoal potency. nih.gov This suggests that derivatives synthesized from this compound could be promising candidates for the development of new antiprotozoal drugs.

Below is a table summarizing the antimicrobial activity of representative indazole derivatives, illustrating the potential of this chemical class.

| Compound Class | Target Organisms | Activity Level |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, E. coli, Bacillus cereus, Bacillus megaterium | Moderate to Good |

| Indazole Schiff Bases | E. coli, P. aeruginosa, B. subtilis, S. aureus | Moderate |

| 2-Phenyl-2H-indazoles | E. histolytica, G. intestinalis, T. vaginalis | Potent |

Assessment of Cellular Selectivity and Cytotoxicity

A critical aspect of developing therapeutic agents, particularly for cancer, is ensuring they selectively target diseased cells while minimizing harm to healthy ones. Recent research on new indazol-pyrimidine-based derivatives has highlighted the potential of the indazole scaffold in creating highly selective anticancer agents. nih.govnih.gov In one study, several novel compounds demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast), Caco-2 (colorectal), and A549 (lung). nih.gov

Notably, the most active compounds were further evaluated for their effect on a normal mammary gland epithelial cell line (MCF-10a). The results showed that these indazole derivatives had a much higher IC50 value against the normal cells compared to the cancer cells, indicating a favorable safety profile and high selectivity. nih.gov This selectivity is a crucial attribute for a promising drug candidate, suggesting that derivatives of this compound could be developed into effective and safe therapeutics.

Table of Cytotoxic Activity and Selectivity Index of Indazol-Pyrimidine Derivatives

| Compound | IC50 MCF-7 (μM) | IC50 MCF-10a (Normal Cells) (μM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |

|---|---|---|---|

| 4f | 1.629 | 23.67 | 14.5 |

| 4i | 1.841 | 29.5 | 16.03 |

| Reference Drug | 8.029 | 34.8 | 4.34 |

Rational Drug Design Strategies Utilizing this compound

The structural features of this compound make it an excellent starting point for various rational drug design strategies aimed at discovering novel therapeutic agents.

Scaffold Hopping and Molecular Hybridization

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures that retain the biological activity of a known active compound but possess improved properties such as potency, selectivity, or pharmacokinetics. nih.govbiosolveit.de A notable example involved hopping from an indole-2-carboxylic acid scaffold, a known inhibitor of the anti-apoptotic protein MCL-1, to an indazole framework. This strategic modification led to the development of dual inhibitors of both MCL-1 and BCL-2, another key anti-apoptotic protein. nih.govrsc.org This demonstrates the utility of the indazole-carboxylic acid core as a viable replacement for other heterocyclic systems to achieve a desired biological profile. nih.gov

Molecular hybridization involves covalently linking two or more pharmacophoric moieties to create a new hybrid compound with potentially enhanced activity or a dual mode of action. mdpi.com The 3-formyl and 6-carboxylic acid groups of the parent compound provide ideal anchor points for hybridization with other bioactive molecules, opening avenues for the creation of novel therapeutics.

Bioisosteric Replacement Principles

Bioisosteric replacement is a fundamental tactic in drug design where a functional group is exchanged for another with similar physical or chemical properties to enhance the molecule's efficacy, selectivity, or metabolic stability. cambridgemedchemconsulting.comdrughunter.com The carboxylic acid group at the 6-position of this compound is a prime target for such modification. While crucial for binding to many biological targets, carboxylic acids can sometimes lead to poor membrane permeability or metabolic instability. nih.govnih.gov

Common bioisosteres for the carboxylic acid moiety include tetrazoles, acyl sulfonamides, and various five-membered heterocycles like 5-oxo-1,2,4-oxadiazoles. drughunter.comnih.gov For example, replacing a carboxylic acid with a tetrazole ring is a well-established strategy that led to the development of the antihypertensive drug Losartan. Similarly, converting the carboxylic acid to an acyl sulfonamide has been shown to significantly increase potency in some inhibitor classes. drughunter.com Applying these principles to this compound could yield derivatives with improved drug-like properties.

Common Bioisosteric Replacements for Carboxylic Acid

| Original Group | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| Carboxylic Acid (-COOH) | 1H-Tetrazole | Similar pKa, can improve metabolic stability. |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO2R) | Can increase potency through additional hydrogen bonding. |

Identification of Lead Compounds and Therapeutic Applications

The indazole scaffold is present in several clinically approved drugs, highlighting its therapeutic relevance. nih.gov Through the application of the design strategies discussed, derivatives of this compound can serve as a foundation for identifying novel lead compounds. For instance, the previously mentioned indazol-pyrimidine derivatives that exhibited potent and selective anticancer activity are excellent examples of lead compounds. nih.gov Specifically, compounds 4f and 4i from that study, with their high potency against the MCF-7 breast cancer cell line and significant selectivity over normal cells, represent promising candidates for further preclinical development. nih.gov The diverse biological activities associated with indazoles, including antimicrobial, anti-inflammatory, and anticancer effects, underscore the broad therapeutic potential of derivatives originating from this versatile starting material. orientjchem.orgresearchgate.net

Conclusion and Future Research Directions

Synthesis of Key Findings for 3-Formyl-1H-indazole-6-carboxylic acid Research

While direct and extensive biological profiling of this compound itself is not widely documented in peer-reviewed literature, its principal value is clearly established in its role as a versatile synthetic intermediate. The key findings related to this compound are centered on its chemical characteristics and its potential utility derived from the broader success of the indazole class.

Trifunctional Reactivity: The compound possesses three distinct functional groups ripe for chemical modification. The formyl group at the 3-position can undergo oxidation to a carboxylic acid, reduction to an alcohol, or serve as an electrophile in condensation and reductive amination reactions. The carboxylic acid at the 6-position is readily converted into esters, amides, or other acid derivatives, providing a key handle for modifying solubility and creating interactions with biological targets. The pyrazole (B372694) N-H group can be alkylated or arylated, a common strategy for modulating the pharmacokinetic properties and target-binding profile of indazole-based drugs.

Scaffold for Kinase Inhibitors: The indazole nucleus is a well-established scaffold for potent kinase inhibitors. ed.ac.uk Marketed drugs such as Pazopanib and Niraparib feature this core structure. nih.gov The functional groups on this compound provide the necessary anchor points to synthesize more complex molecules that can target the ATP-binding sites of various kinases, which are crucial targets in oncology and inflammatory diseases.

Versatile Chemical Intermediate: Patent literature highlights the use of related indazole carboxylic acids and aldehydes as key intermediates in the synthesis of a wide range of biologically active agents, including agonists for the cannabinoid (CB1) receptor and inhibitors of glycogen (B147801) synthase kinase 3 beta (GSK-3β). google.comjustia.com This underscores the role of compounds like this compound as foundational elements for creating novel therapeutics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H6N2O3 | uni.lu |

| Molecular Weight | 190.16 g/mol | nih.gov |

| CAS Number | 319474-35-6 | chemicalbook.com |

| Monoisotopic Mass | 190.03784 Da | uni.lu |

| Predicted XlogP | 0.9 | uni.lu |

Current Challenges and Emerging Opportunities in Indazole Chemistry and Drug Discovery

The development of new drugs based on the indazole scaffold is a vibrant area of research, but it is not without its difficulties. Overcoming these challenges presents significant opportunities for innovation.

Current Challenges:

Regioselectivity in Synthesis: A persistent challenge in indazole chemistry is controlling the regioselectivity of reactions, particularly N-alkylation or N-arylation, which can occur at either the N1 or N2 position of the pyrazole ring. The development of synthetic methods that reliably yield a single, desired regioisomer is crucial for efficient and scalable drug synthesis.

Scalable Synthetic Routes: While many methods exist for constructing the indazole ring, not all are amenable to large-scale production. sioc-journal.cngoogle.com The need for harsh reagents, multi-step processes, or costly starting materials can hinder the translation of a promising laboratory compound into a viable clinical candidate. Efficient and robust routes to polysubstituted indazoles like this compound are continuously sought.

Limited Natural Availability: Unlike some other heterocyclic systems, indazole derivatives are rare in nature. nih.gov This places the full burden of generating novel indazole-based compounds on the ingenuity of synthetic chemists, highlighting the need for creative and efficient synthetic methodologies.

Emerging Opportunities:

Fragment-Based Drug Discovery (FBDD): The principles of FBDD, where small, low-complexity molecules (fragments) are screened for binding to a biological target, represent a major opportunity. Functionalized heterocyclic compounds like this compound are ideal starting points for FBDD campaigns, as they can be elaborated into more potent leads once an initial binding interaction is identified. nih.gov